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molecular formula C13H24O2 B8778988 Ethyl 3,3,5-trimethylcyclohexaneacetate CAS No. 32349-98-7

Ethyl 3,3,5-trimethylcyclohexaneacetate

Cat. No. B8778988
M. Wt: 212.33 g/mol
InChI Key: IETOGGAMSCXJPG-UHFFFAOYSA-N
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Patent
US04457862

Procedure details

875 g of ethyl 3,3,5-trimethyl-cyclohexylacetate are treated in 2.2 l of water with 670 g of 30% sodium hydroxide and the mixture is held at reflux temperature for 21/2 hours while stirring. After cooling, the mixture is neutralized, acidified with 420 g of 63% sulphuric acid and extracted with cyclohexane. The cyclohexane extract is washed neutral, evaporated and the 770 g of crude product are distilled. There are obtained 630 g of 3,3,5-trimethyl-cyclohexylacetic acid. (Yield: 82%).
Quantity
875 g
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([O:12]CC)=[O:11])[CH2:3]1.[OH-].[Na+].S(=O)(=O)(O)O>O>[CH3:15][C:2]1([CH3:1])[CH2:7][CH:6]([CH3:8])[CH2:5][CH:4]([CH2:9][C:10]([OH:12])=[O:11])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
875 g
Type
reactant
Smiles
CC1(CC(CC(C1)C)CC(=O)OCC)C
Name
Quantity
670 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
420 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with cyclohexane
EXTRACTION
Type
EXTRACTION
Details
The cyclohexane extract
WASH
Type
WASH
Details
is washed neutral
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the 770 g of crude product are distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CC(C1)C)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 630 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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